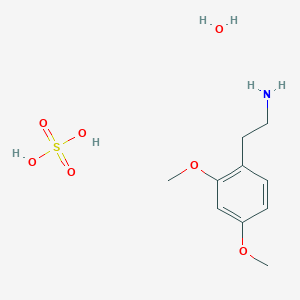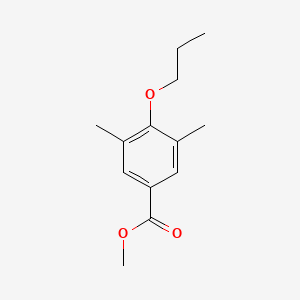
2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate, also known as 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate (MEPEA-HS) is a novel compound with a wide range of potential applications in scientific research. It is an organic compound that contains an amine group and a sulfate group. The compound is a white crystalline solid, insoluble in water and has a molecular weight of 181.2 g/mol. MEPEA-HS has been studied extensively in recent years due to its pharmacological properties and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
MEPEA-HS has been studied extensively in recent years due to its pharmacological properties and potential applications in scientific research. The compound has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been used in studies of the effects of drugs on the central nervous system. In addition, MEPEA-HS has been used in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the endocrine system.
Wirkmechanismus
MEPEA-HS is believed to act via several mechanisms. It is thought to act as an agonist of the serotonin 5-HT2A receptor, as well as an agonist of the GABA-A receptor. In addition, it is thought to act as an agonist of the dopamine D2 receptor, as well as an agonist of the adenosine A2A receptor.
Biochemical and Physiological Effects
MEPEA-HS has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. In addition, it has been shown to reduce seizures in animal models, as well as to reduce the levels of certain neurotransmitters in the brain. It has also been shown to reduce the levels of certain hormones in the body, as well as to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MEPEA-HS has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized easily. In addition, it has a wide range of potential applications in scientific research. However, there are also some limitations for its use in laboratory experiments. For example, it is a relatively new compound and there is still a lack of information about its effects on humans.
Zukünftige Richtungen
The potential applications of MEPEA-HS in scientific research are still being explored. Some potential future directions for research include further studies of the effects of the compound on the central nervous system, the cardiovascular system, and the endocrine system. In addition, further studies of the biochemical and physiological effects of the compound could be conducted. Other potential future directions for research include the development of new formulations of the compound, as well as the development of new delivery systems for the compound.
Synthesemethoden
MEPEA-HS can be synthesized by the reaction of 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate; 95%(2,4-dimethoxyphenyl)ethanamine with sulfuric acid. The reaction is conducted in an inert atmosphere and at a temperature of about 100 °C. The reaction yields a white crystalline solid that is insoluble in water and has a molecular weight of 181.2 g/mol. The compound can also be synthesized using other methods, such as the reaction of 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate; 95%(2,4-dimethoxyphenyl)ethanamine with sodium sulfate.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.H2O4S.H2O/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4;/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMCFKPXLYHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)OC.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)




![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)



